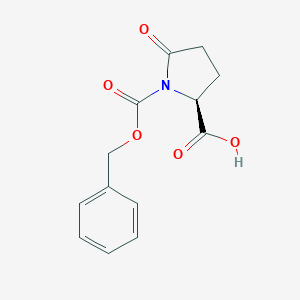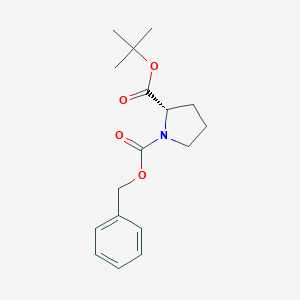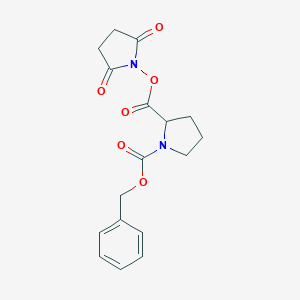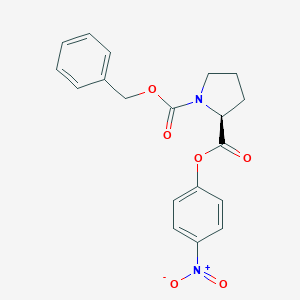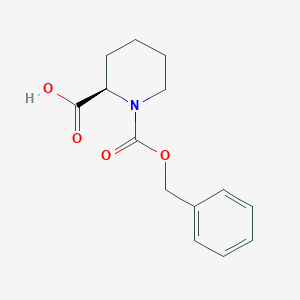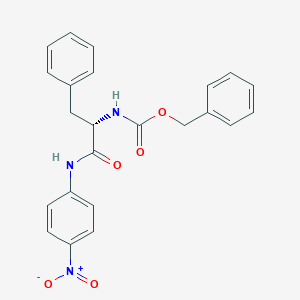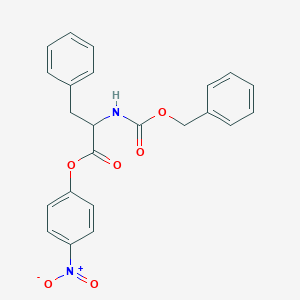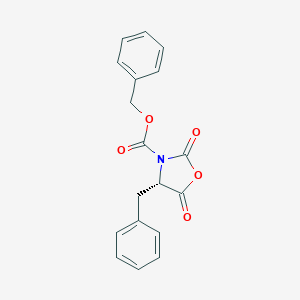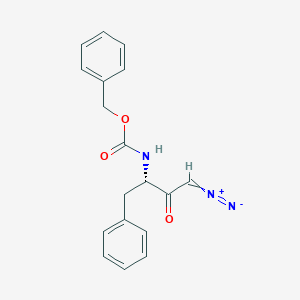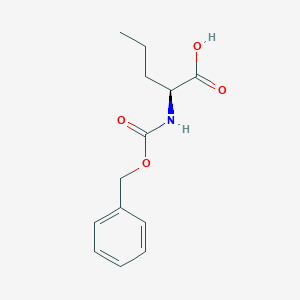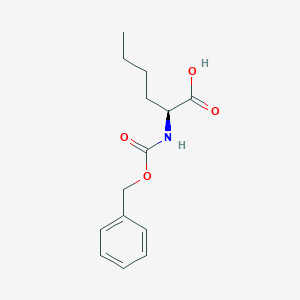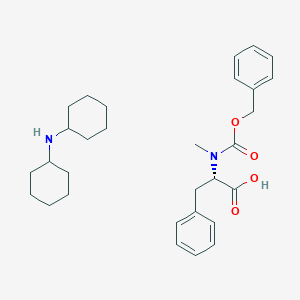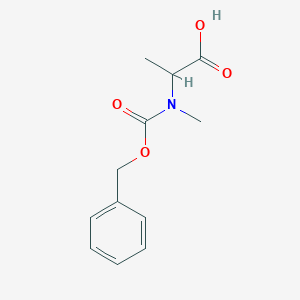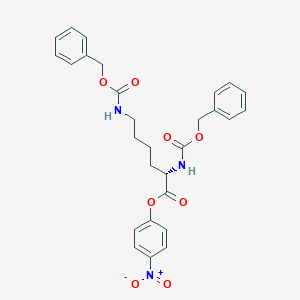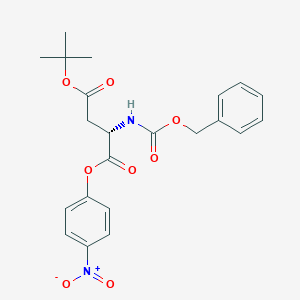
(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate is an organic compound commonly used in laboratory experiments. It is a derivative of succinic acid and is known for its versatility in a variety of scientific applications. The compound is synthesized by a two-step process that involves the reaction of a succinate ester with an aryl nitro compound in the presence of a base. This compound is used in many scientific fields such as biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
-
Scientific Field : Organic Chemistry
- Application : This compound is used in the synthesis of other organic compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction with other organic compounds under controlled conditions .
- Results : The outcome of these reactions would be the formation of new organic compounds. The specific results would depend on the particular synthesis being performed .
-
Scientific Field : Pharmacology
- Application : Similar compounds have been studied for their potential pharmacological effects .
- Method of Application : These studies typically involve testing the compounds in vitro or in vivo to determine their effects .
- Results : The specific results would depend on the particular study being performed. In some cases, these compounds may show promising activity, while in others they may not .
-
Scientific Field : Microbiology
- Application : Urea derivatives of similar compounds have been synthesized and studied for their antimicrobial activity .
- Method of Application : These compounds were tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results : The compounds synthesized showed significant levels of activity against these strains .
-
Scientific Field : Drug Discovery
- Application : Compounds similar to the one you mentioned, such as “(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate”, are often used in drug discovery processes .
- Method of Application : These compounds can be synthesized and then tested for their biological activity. This can involve a variety of assays, depending on the specific therapeutic target .
- Results : The specific results would depend on the particular study being performed. In some cases, these compounds may show promising activity, while in others they may not .
-
Scientific Field : Antiviral Research
- Application : Indole derivatives, which are structurally similar to your compound, have been reported to possess antiviral activity .
- Method of Application : These compounds are typically tested against various viruses in vitro or in vivo to determine their antiviral effects .
- Results : For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Scientific Field : Microbiology
- Application : 3-[N-[Benzyloxycarbonyl]-phenylalaninyl-amino]-5-phenyl-pentane-1-sulfonic acid 4-nitro-phenyl ester, a compound similar to the one you mentioned, has been studied for its antimicrobial properties .
- Method of Application : These compounds are typically tested against various bacterial strains to determine their antimicrobial effects .
- Results : The specific results would depend on the particular study being performed .
-
Scientific Field : Organic Synthesis
- Application : “(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate” is used in the synthesis of other organic compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction with other organic compounds under controlled conditions .
- Results : The outcome of these reactions would be the formation of new organic compounds. The specific results would depend on the particular synthesis being performed .
-
Scientific Field : Antiviral Research
- Application : “6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate” derivatives were prepared and reported as antiviral agents .
- Method of Application : These compounds are typically tested against various viruses in vitro or in vivo to determine their antiviral effects .
- Results : Compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Scientific Field : Microbiology
- Application : “3-[N-[Benzyloxycarbonyl]-phenylalaninyl-amino]-5-phenyl-pentane-1-sulfonic acid 4-nitro-phenyl ester”, a compound similar to the one you mentioned, has been studied for its antimicrobial properties .
- Method of Application : These compounds are typically tested against various bacterial strains to determine their antimicrobial effects .
- Results : The specific results would depend on the particular study being performed .
Safety And Hazards
properties
IUPAC Name |
4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-22(2,3)32-19(25)13-18(23-21(27)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAURUWJRWPNSJD-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576752 |
Source


|
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate | |
CAS RN |
17543-17-8 |
Source


|
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

